(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine” is determined by its molecular formula, C12H15Cl2N. Further analysis would require more specific information or advanced tools.Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, are as follows :Scientific Research Applications
Intramolecular Amination and Derivative Formation
Research demonstrates that derivatives of cyclopropylmethyl cations, akin to the core structure of "(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine," undergo intramolecular amination to form cyclobutyl or cyclopropylmethyl carbenium ions. These processes are influenced by substituents and solvent conditions, leading to various amination products, including oxazoline derivatives and trans-cyclobutane derivatives. Such transformations highlight the utility in synthesizing complex amines and amino alcohols with potential pharmaceutical relevance (Skvorcova et al., 2017).
Antimicrobial and Cytotoxic Activities
Compounds structurally related to "this compound" have been synthesized and evaluated for their cytotoxic and antimicrobial effects. Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives, for instance, showed promising inhibitory effects against tumor cell lines, indicating potential for cancer treatment research. The structural analogs of this compound exhibit significant biological activities, underscoring the importance of such chemicals in developing new therapeutic agents (Flefel et al., 2015).
Protecting Group for Amines
The introduction of protecting groups is a crucial step in synthetic chemistry, particularly in peptide synthesis. Compounds like "(1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate," which share functional similarities with "this compound," serve as protective groups for amines. These groups are orthogonal to common protecting groups and offer resistance to various chemical conditions, highlighting their utility in complex organic syntheses (Snider & Wright, 2011).
Corrosion Inhibition
Amine derivatives have been investigated for their effectiveness as corrosion inhibitors, an application that underscores the chemical versatility of compounds related to "this compound." These studies reveal how such compounds can form protective films on metal surfaces, preventing corrosion and extending the lifespan of materials in acidic environments. This application is particularly relevant in industrial processes and materials science, illustrating the compound's potential beyond biomedical research (Boughoues et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
1-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c1-8(9-2-3-9)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIPCBJCQOSKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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